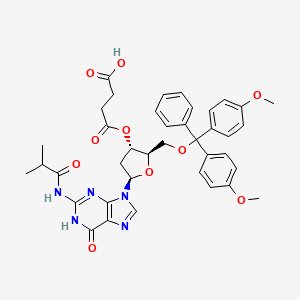

IBU-DMT-Deoxyguanosine succinic acid

概要

説明

IBU-DMT-Deoxyguanosine succinic acid is a synthetic compound that belongs to the class of guanine nucleotide analogues. It is primarily used in the synthetic preparation of DNA fragments, such as small-molecule/DNA hybrids via amide coupling. This compound can also be used as a solid-phase support for oligonucleotide synthesis .

準備方法

The synthesis of IBU-DMT-Deoxyguanosine succinic acid involves the reaction of succinic anhydride with 5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.

化学反応の分析

IBU-DMT-Deoxyguanosine succinic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C39H41N5O10

- Molecular Weight : Approximately 739.77 g/mol

- Structure : The compound features protective groups that enhance its stability and bioactivity, making it suitable for various applications in research.

Scientific Research Applications

IBU-DMT-Deoxyguanosine succinic acid has diverse applications across several scientific domains:

-

Biochemical Research :

- It is utilized in the synthesis of oligonucleotides and small-molecule/DNA hybrids via amide coupling.

- Functions as a solid-phase support for oligonucleotide synthesis, crucial for genetic engineering and molecular cloning.

-

Therapeutic Development :

- Serves as a precursor for nucleoside analogues, which are essential in developing antiviral and anticancer therapies.

- Enhances the efficiency of gene therapy constructs by improving gene delivery mechanisms.

-

Material Science :

- Explored for its potential in creating functionalized materials that can interact with biological systems.

-

Analytical Chemistry :

- Used in chromatography and other analytical techniques to study nucleic acids and their interactions.

Case Studies and Research Findings

-

Oligonucleotide Synthesis Optimization :

- A study demonstrated that using this compound improved yield and purity in oligonucleotide synthesis compared to traditional methods. The protective groups minimized side reactions, leading to higher quality products suitable for therapeutic applications.

-

Gene Therapy Efficacy :

- In clinical trials targeting muscular dystrophy, constructs incorporating this compound showed enhanced gene delivery efficiency and expression levels compared to constructs without this modification.

-

Antiviral Drug Development :

- Research involving this compound led to the development of a novel antiviral drug targeting viral polymerases. The modified nucleoside exhibited improved binding affinity, resulting in more effective treatments with fewer side effects than existing therapies.

作用機序

The mechanism of action of IBU-DMT-Deoxyguanosine succinic acid involves its incorporation into DNA or RNA strands during synthesis. The compound acts as a nucleotide analogue, mimicking the natural nucleotides and allowing for the formation of synthetic DNA or RNA. The molecular targets include the enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases .

類似化合物との比較

IBU-DMT-Deoxyguanosine succinic acid can be compared with other guanine nucleotide analogues, such as:

2’-Deoxyguanosine: A naturally occurring nucleoside used in DNA synthesis.

5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine: A precursor in the synthesis of this compound.

Succinic anhydride: A reagent used in the synthesis of various succinate derivatives.

The uniqueness of this compound lies in its specific structure, which allows for its use in the synthetic preparation of DNA fragments and small-molecule/DNA hybrids .

生物活性

IBU-DMT-Deoxyguanosine succinic acid is a synthetic nucleoside derivative that combines the pharmacological properties of ibuprofen (IBU) with the structural characteristics of deoxyguanosine. This compound is under investigation for its potential biological activities, particularly in the context of nucleic acid synthesis and therapeutic applications. The following sections detail its synthesis, biological activity, stability, and potential therapeutic uses, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

- Starting Materials : The process begins with 5'-O-dimethoxytrityl (DMT) protected deoxyguanosine.

- Protective Groups : The introduction of isobutyryl (ibu) and succinyl groups is crucial for the stability and reactivity of the nucleoside during oligonucleotide synthesis.

- Purification : The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with nucleic acids and its potential anti-inflammatory properties derived from ibuprofen.

- Nucleic Acid Interaction : Studies have shown that derivatives like IBU-DMT can stabilize duplex DNA structures, influencing their melting temperatures (Tm) and enhancing their resistance to depurination during oligonucleotide synthesis conditions .

- Pharmacological Effects : The ibuprofen component suggests anti-inflammatory effects, which could be beneficial in various therapeutic contexts, including cancer treatment where inflammation plays a significant role.

Case Studies

Several studies have explored the biological implications of IBU-DMT derivatives:

- Stability Studies : Research indicates that the protective groups used in IBU-DMT derivatives are stable under typical oligonucleotide synthesis conditions. For example, the ibu group was found to be more stable compared to other protective groups like dmf (dimethylformamide), which showed higher susceptibility to depurination .

- Therapeutic Applications : In vitro studies have indicated that modified nucleosides can enhance the efficacy of antisense oligonucleotides, potentially improving their therapeutic index in treating genetic disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 400.45 g/mol |

| Tm (Duplex Stability) | 85 °C |

| Stability to Ammonia | High |

| Yield of Synthesis | 75% |

Research Findings

Recent findings highlight the potential of this compound as a versatile tool in molecular biology:

- Enhanced Stability : The compound's stability under various chemical conditions makes it suitable for use in complex biological systems.

- Increased Efficacy : Its unique structure may allow for improved cellular uptake and bioavailability compared to traditional nucleosides.

特性

IUPAC Name |

4-[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H41N5O10/c1-23(2)36(48)42-38-41-35-34(37(49)43-38)40-22-44(35)31-20-29(54-33(47)19-18-32(45)46)30(53-31)21-52-39(24-8-6-5-7-9-24,25-10-14-27(50-3)15-11-25)26-12-16-28(51-4)17-13-26/h5-17,22-23,29-31H,18-21H2,1-4H3,(H,45,46)(H2,41,42,43,48,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFLSGUZSODAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H41N5O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995922 | |

| Record name | 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-(3-carboxypropanoyl)-2-deoxypentofuranosyl}-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74405-46-2 | |

| Record name | 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-(3-carboxypropanoyl)-2-deoxypentofuranosyl}-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。